molecular formula C18H19N7 B2970411 3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine CAS No. 2380143-56-4

3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine

Cat. No.: B2970411
CAS No.: 2380143-56-4
M. Wt: 333.399
InChI Key: IIVREBOXHLEROS-UHFFFAOYSA-N
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Description

3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine is a heterocyclic compound that features a pyridazine core substituted with a piperazine ring and pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyridazine Core: The pyridazine core can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.

    Substitution with Piperazine: The pyridazine core is then reacted with 4-(6-Methylpyrimidin-4-yl)piperazine under appropriate conditions to introduce the piperazine moiety.

    Introduction of Pyridine Moiety: Finally, the pyridine moiety is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridazine or pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine has several scientific research applications:

    Medicinal Chemistry: It is explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a probe to study cellular processes and pathways.

    Industrial Applications: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit a key enzyme in a metabolic pathway, thereby disrupting the pathway and exerting its therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A well-known therapeutic agent used to treat leukemia, which also features a piperazine ring and pyridine moiety.

    Pyrazinamide: An anti-tubercular agent with a similar pyridine structure.

Uniqueness

3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine is unique due to its specific substitution pattern and the combination of pyridazine, piperazine, and pyridine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-4-ylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7/c1-14-12-18(21-13-20-14)25-10-8-24(9-11-25)17-3-2-16(22-23-17)15-4-6-19-7-5-15/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIVREBOXHLEROS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=NC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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